

Spectroscopic and Synthetic Profile of 4-(Oxetan-3-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Oxetan-3-YL)aniline

Cat. No.: B572106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a common synthetic pathway for the versatile building block, **4-(Oxetan-3-yl)aniline** (CAS No: 1221819-62-0). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents predicted data based on the analysis of its constituent chemical moieties and related structures. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: **4-(Oxetan-3-yl)aniline**
- CAS Number: 1221819-62-0[1][2][3][4]
- Molecular Formula: C₉H₁₁NO[2][4]
- Molecular Weight: 149.19 g/mol [2][3]

Predicted Spectroscopic Data

The following tables summarize the expected spectral data for **4-(Oxetan-3-yl)aniline**. These predictions are derived from established chemical shift and absorption frequency ranges for

aniline and oxetane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.15	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to $-\text{NH}_2$)
~ 6.70	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to oxetane)
~ 4.90	t, $J \approx 6.5$ Hz	2H	Oxetane $-\text{CH}_2-$ (adjacent to O)
~ 4.65	t, $J \approx 6.5$ Hz	2H	Oxetane $-\text{CH}_2-$ (adjacent to Ar)
~ 3.90	p, $J \approx 6.5$ Hz	1H	Oxetane $-\text{CH}-$
~ 3.75	br s	2H	$-\text{NH}_2$

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 145.0	Ar-C ($-\text{NH}_2$)
~ 135.0	Ar-C (ipso-oxetane)
~ 129.0	Ar-CH (ortho to oxetane)
~ 115.5	Ar-CH (ortho to $-\text{NH}_2$)
~ 72.0	Oxetane $-\text{CH}_2-$
~ 38.0	Oxetane $-\text{CH}-$

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3450 - 3350	Strong, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
~ 3050	Medium	Aromatic C-H stretch
~ 2950	Medium	Aliphatic C-H stretch
~ 1620	Strong	N-H bend (scissoring)
~ 1520	Strong	Aromatic C=C stretch
~ 1250	Strong	Aromatic C-N stretch
~ 980	Strong	Oxetane C-O-C stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
120	60	[M - C ₂ H ₅] ⁺ (Loss of ethene from oxetane)
92	80	[C ₆ H ₄ NH ₂] ⁺ (Aniline fragment)

Experimental Protocols

The following are standard procedures for the spectroscopic analysis of an aniline derivative such as **4-(Oxetan-3-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

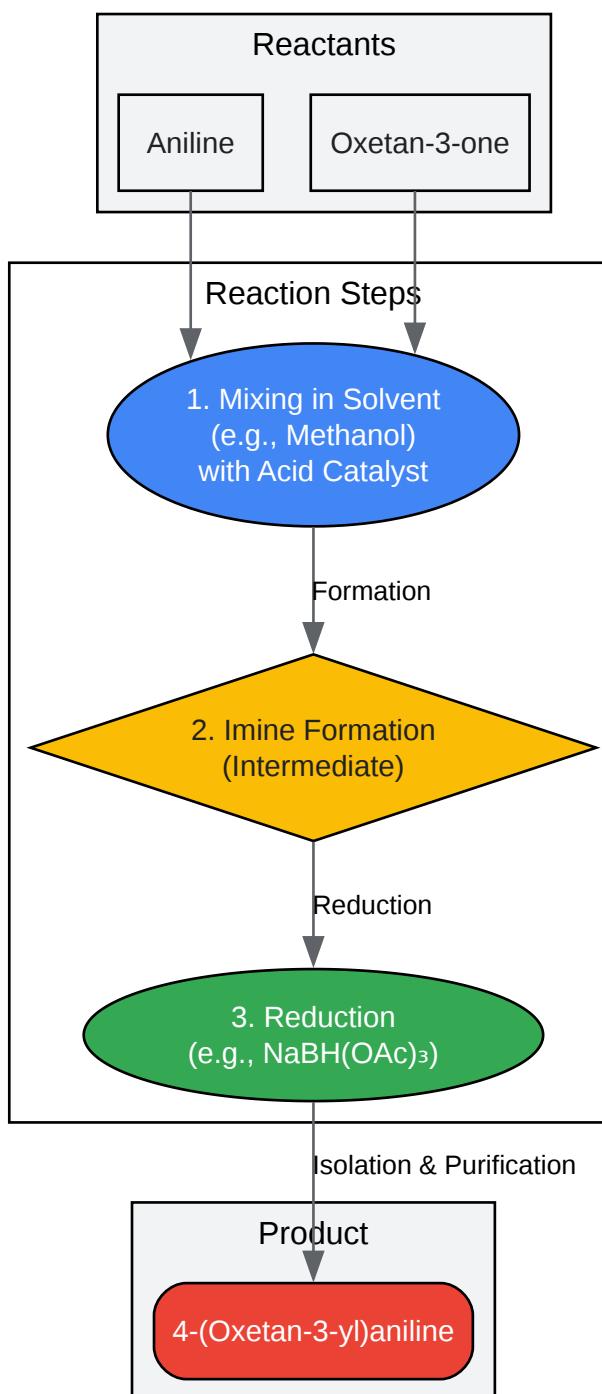
- Sample Preparation:

- For ^1H NMR, dissolve 5-10 mg of **4-(Oxetan-3-yl)aniline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- For ^{13}C NMR, prepare a more concentrated solution of 20-50 mg in 0.6 mL of the chosen deuterated solvent.
- Instrumentation:
 - Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.
- Data Acquisition:
 - Acquire spectra at room temperature.
 - For ^1H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, use a 90° pulse angle with proton decoupling and a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum and identify spin-spin coupling patterns to aid in structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

- Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation:
 - Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Scan the sample over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation:
 - Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The choice of ionization will depend on the desired information (fragmentation or molecular ion).
- Data Acquisition:

- Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, a direct insertion probe may be used for solid samples.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ for EI, $[M+H]^+$ or $[M+Na]^+$ for ESI).
 - Analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthetic Workflow

A common and efficient method for the synthesis of **4-(Oxetan-3-yl)aniline** is the reductive amination of oxetan-3-one with aniline.^[1] This process involves the formation of an intermediate imine, which is then reduced to the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 2. appretech.com [appretech.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 4-(oxetan-3-yl)aniline 95% | CAS: 1221819-62-0 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(Oxetan-3-yl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572106#spectral-data-for-4-oxetan-3-yl-aniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com